molecular formula C15H13BrN4O2S B2669942 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 919752-54-8

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2669942
CAS RN: 919752-54-8
M. Wt: 393.26
InChI Key: JRMMUDOGMPTPEY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, contains a bromobenzo[d]thiazol ring attached to a piperazine ring, which is further attached to an isoxazole ring with a methanone functional group. The presence of these rings and functional groups could confer specific chemical and physical properties to the compound.


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the presence of the bromine atom on the benzo[d]thiazol ring, the nitrogen atoms in the piperazine ring, and the oxygen atom in the isoxazole ring . These atoms are all potential sites for chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bromine atom could increase the compound’s molecular weight and potentially its boiling point . The nitrogen and oxygen atoms could participate in hydrogen bonding, influencing the compound’s solubility .

Scientific Research Applications

Quorum Sensing Inhibition (QSI)

Quorum sensing is a well-known term describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors like biofilm formation and virulence production . Researchers have explored novel compounds that inhibit quorum sensing without being antibiotics. In this context, our compound shows promise as a quorum-sensing inhibitor in the LasB system, with an IC50 of 115.2 μg/mL. It selectively targets bacterial communication pathways, potentially disrupting harmful behaviors .

Anti-Biofilm Activity

Biofilms are complex bacterial communities that adhere to surfaces and play a role in chronic infections. Our compound exhibits moderate anti-biofilm formation activity against Pseudomonas aeruginosa, a notorious biofilm-forming pathogen. By disrupting biofilm formation, it may help combat persistent infections .

Cytotoxicity and Anticancer Potential

The compound’s structure suggests potential cytotoxic effects. Researchers have synthesized related derivatives and evaluated their anti-cancer activity. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent effects against prostate cancer cells . Further investigations could explore its broader anticancer potential.

Antibacterial Properties

While not directly antibacterial, our compound’s inhibition of quorum sensing may indirectly impact bacterial virulence and survival. By disrupting communication pathways, it could reduce bacterial pathogenesis and enhance the effectiveness of existing antibiotics .

Drug Development Template

Computational calculations suggest that our compound serves as a good template for further drug development. Its unique structure and activity profiles make it an interesting starting point for designing novel therapeutic agents .

Combination Therapy

Consider exploring combination therapy—using our compound alongside existing antibiotics. Quorum sensing inhibitors, when combined with antibiotics, may enhance treatment efficacy by targeting both bacterial growth and virulence mechanisms .

Future Directions

The compound could be of interest for further study due to its complex structure and the presence of several functional groups known to confer biological activity . Future research could focus on synthesizing the compound and studying its physical and chemical properties, reactivity, and potential biological activities.

properties

IUPAC Name

[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2S/c16-10-1-2-11-13(9-10)23-15(18-11)20-7-5-19(6-8-20)14(21)12-3-4-17-22-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRMMUDOGMPTPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

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